molecular formula C12H22N2O3S B2954071 methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate CAS No. 1556782-75-2

methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate

Cat. No.: B2954071
CAS No.: 1556782-75-2
M. Wt: 274.38
InChI Key: HCNSOLDPQKKFBR-UHFFFAOYSA-N
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Description

Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate is a chemical compound with the molecular formula C12H22N2O3S and a molecular weight of 274.38 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methylsulfanyl group and a propanoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate typically involves the reaction of 3-(methylsulfanyl)propanoyl chloride with piperazine, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The piperazine ring and methylsulfanyl group are believed to play a crucial role in its biological activity by binding to specific receptors or enzymes, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate is unique due to its specific combination of a piperazine ring, methylsulfanyl group, and propanoate ester, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-[4-(3-methylsulfanylpropanoyl)piperazin-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-17-12(16)3-5-13-6-8-14(9-7-13)11(15)4-10-18-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSOLDPQKKFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCN(CC1)C(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556782-75-2
Record name methyl 3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate
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